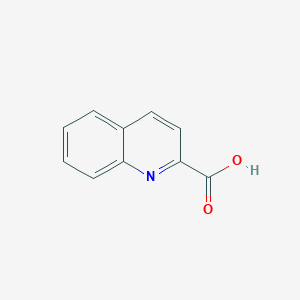

Quinoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAUVZALPPNFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059079 | |

| Record name | 2-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | Quinaldic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17071 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

14.0 mg/mL | |

| Record name | Quinaldic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93-10-7 | |

| Record name | Quinaldic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinaldic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinoline-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinolinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINALDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P90NWT719R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 °C | |

| Record name | Quinaldic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of this compound, with a focus on its potential applications in pharmaceutical research. Detailed experimental protocols for its synthesis are provided, along with a summary of its key quantitative data and an exploration of its role in inducing apoptosis in cancer cells.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One of the most common and effective approaches is the oxidation of 2-methylquinoline (quinaldine). Other historical methods for quinoline ring formation, such as the Doebner-von Miller and Friedländer syntheses, are also pertinent to the broader class of quinoline derivatives.

Oxidation of 2-Methylquinoline

The oxidation of the methyl group at the 2-position of the quinoline ring is a direct and widely used method for the preparation of this compound. Various oxidizing agents can be employed, with potassium permanganate (KMnO4) being a classic and effective choice.

Caption: General workflow for the synthesis of this compound via oxidation of 2-methylquinoline.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| Melting Point | 156-158 °C | [2] |

| Solubility | Moderately soluble in water. Soluble in DMSO (≥27.7 mg/mL) and ethanol. | [3][4] |

| pKa | ~13.44-13.48 (for the enolic group in tricyclic analogs) | [2] |

| LogP | 2.17 | [2] |

Biological and Pharmacological Properties

This compound and its derivatives have attracted significant attention in the field of medicinal chemistry due to their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its esters as antiproliferative agents.[5] It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including prostate (PC3), cervical (HeLa), and breast (MCF7) cancer cells.[5][6] The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest.

Caption: Proposed mechanism of apoptosis induction by this compound derivatives.

The anticancer effects are mediated through the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio results in the loss of mitochondrial membrane potential and the subsequent release of cytochrome c, which in turn activates caspase-9 and caspase-7, ultimately leading to programmed cell death.[5] Furthermore, derivatives of this compound have been shown to cause cell cycle arrest, particularly in the S phase.[5]

Other Biological Activities

Beyond its anticancer properties, derivatives of this compound have been investigated for a range of other therapeutic applications:

-

Anti-inflammatory and Analgesic Activity: Structurally similar compounds, specifically amides and esters of this compound, have been explored for their potential anti-inflammatory and analgesic effects.[2]

-

Antimicrobial Activity: Novel Mannich bases, Schiff bases, and other heterocyclic compounds derived from this compound have demonstrated significant antimicrobial properties against various bacterial and fungal strains.[7]

-

Enzyme Inhibition: this compound has been found to inhibit α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes.[8] Additionally, certain derivatives have been identified as inhibitors of Pim-1 kinase, a target in cancer therapy.[9]

Experimental Protocols

This section provides a detailed experimental protocol for a key synthesis method for this compound.

Synthesis of this compound via Oxidation of 2-Methylquinoline with Potassium Permanganate

Materials:

-

2-Methylquinoline (Quinaldine)

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific molar equivalent of sodium or potassium hydroxide in distilled water. To this alkaline solution, add 2-methylquinoline.

-

Addition of Oxidizing Agent: While vigorously stirring the mixture, slowly add a calculated amount of powdered potassium permanganate in small portions. The addition should be controlled to manage the exothermic reaction.

-

Reflux: After the complete addition of potassium permanganate, heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Filtration: While the reaction mixture is still hot, filter it to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water to ensure complete recovery of the product.

-

Acidification: Cool the filtrate in an ice bath. Slowly and carefully acidify the filtrate with a mineral acid (e.g., 10% HCl) until the pH is acidic (pH ~3-4). This compound will precipitate out as a solid.

-

Isolation and Purification: Collect the precipitated solid by filtration and wash it with cold distilled water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Safety Precautions: Potassium permanganate is a strong oxidizing agent and should be handled with care. The reaction can be exothermic, so controlled addition of reagents is crucial. Protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its synthesis via the oxidation of 2-methylquinoline is a robust and scalable method. The diverse biological activities of its derivatives, particularly their anticancer effects through the induction of apoptosis, make this scaffold a promising starting point for the design of novel therapeutic agents. Further research into the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of more potent and selective drug candidates for a variety of diseases.

References

- 1. 2-Quinolinecarboxylic acid [webbook.nist.gov]

- 2. This compound | 93-10-7 | Benchchem [benchchem.com]

- 3. Human Metabolome Database: Showing metabocard for Quinaldic acid (HMDB0000842) [hmdb.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of this compound Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ijmphs.com [ijmphs.com]

An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid

Introduction: Quinoline-2-carboxylic acid, also known as quinaldic acid, is a heterocyclic organic compound and an endogenous human metabolite derived from the tryptophan degradation pathway.[1][2] Its rigid, planar quinoline ring system serves as a privileged scaffold in medicinal chemistry, making it a crucial starting material and core structural motif for a diverse range of biologically active molecules.[3] This technical guide provides a comprehensive overview of the multifaceted applications of this compound, focusing on its roles in drug discovery and development, supported by quantitative data, experimental protocols, and process visualizations.

Anticancer and Antiproliferative Activity

This compound and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The mechanism of action is often linked to the molecule's ability to chelate divalent metals, a property enhanced by the close proximity of the carboxylic acid group and the nitrogen atom in the quinoline ring.[4][5]

Key Findings and Data

Studies have shown that this compound is particularly effective against certain cancer types. It was identified as the only quinoline derivative with significant cytotoxicity against cervical HeLa cancer cells in one study.[4][5] Furthermore, it displayed remarkable growth inhibition capacities against the mammary MCF7 cell line.[4][5] Aryl ester derivatives have also been specifically synthesized to evaluate their apoptotic and antiproliferative effects on prostate cancer (PC3) cell lines.[6]

| Compound/Derivative | Cell Line | Activity Type | Quantitative Data (IC₅₀) | Reference |

| This compound | HeLa (Cervical Cancer) | Cytotoxicity | Data not specified in abstract | [4][5] |

| This compound | MCF7 (Breast Cancer) | Growth Inhibition | Data not specified in abstract | [4][5] |

| Aryl ester of this compound | PC3 (Prostate Cancer) | Apoptotic, Antiproliferative | Tested at 0-1000 µg/mL | [6] |

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay) [4]

-

Cell Seeding: Adherent cancer cell lines (e.g., HeLa, MCF7) are seeded in 96-well plates at an appropriate density and incubated to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives for a prolonged incubation period (e.g., 48-72 hours).

-

Cell Fixation: Following incubation, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well, and the plates are incubated for 10-30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization and Absorbance Reading: The bound stain is solubilized with a 10 mM Tris base solution. The absorbance is read on a plate reader at a wavelength of approximately 510 nm.

-

Data Analysis: The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated from the dose-response curve.

Visualizations

Caption: Generalized workflow for assessing the antiproliferative activity of test compounds.

Antidiabetic Activity

This compound has been identified as a potent inhibitor of key carbohydrate-hydrolyzing enzymes, positioning it as a compound of interest for managing postprandial hyperglycemia in diabetes.

Mechanism of Action

The antidiabetic effect of this compound is attributed to its ability to inhibit α-glucosidase and α-amylase.[7] By blocking these enzymes in the digestive tract, it slows down the breakdown and absorption of carbohydrates, thereby reducing the sharp increase in blood glucose levels after a meal.[7]

Quantitative Data

| Enzyme Target | Inhibitory Activity (IC₅₀) | Reference |

| α-Glucosidase | 9.1 µg/mL | [7] |

| α-Amylase | 15.5 µg/mL | [7] |

Experimental Protocols

Protocol for α-Glucosidase Inhibition Assay [7]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a phosphate buffer (pH 6.8), α-glucosidase enzyme solution, and varying concentrations of this compound.

-

Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.

-

Substrate Addition: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: The mixture is incubated for an additional 20 minutes at 37°C.

-

Reaction Termination: The reaction is stopped by adding a sodium carbonate (Na₂CO₃) solution.

-

Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

-

Calculation: The percentage of inhibition is calculated relative to a control sample without the inhibitor, and the IC₅₀ value is determined.

Anti-inflammatory and Antimicrobial Properties

Derivatives of this compound have been synthesized and evaluated for a range of other therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Anti-inflammatory and Analgesic Effects

Esters and substituted amides derived from this compound have been investigated for their anti-inflammatory and analgesic potential, with their performance benchmarked against standard drugs like diclofenac sodium.[6] While specific quantitative data is limited in the provided abstracts, these studies confirm the potential of this scaffold in developing new anti-inflammatory agents.

Antimicrobial Activity

Novel compounds synthesized from a this compound starting material, including Mannich bases, Schiff bases, and other heterocyclic structures like thiazolidinones, have demonstrated significant antimicrobial properties.[8]

-

Antibacterial: Certain derivatives showed high activity against Gram-positive bacteria, with compounds E11 and E17 exhibiting superior performance against Staphylococcus aureus compared to the antibiotic Amoxicillin.[8]

-

Antifungal: The synthesized compounds were also tested for efficacy against Candida species.[8]

Experimental Protocols

Protocol for Antimicrobial Susceptibility Testing (Microdilution Method) [8]

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Muller-Hinton).

-

Compound Dilution: The synthesized quinoline derivatives are serially diluted in the broth in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Role as a Versatile Synthetic Intermediate

Beyond its intrinsic biological activities, this compound is a fundamental building block in organic synthesis for creating more complex, biologically active molecules.[9]

Its reactive carboxylic acid group allows for straightforward chemical modifications to produce esters, amides, and other derivatives.[6] The quinoline core itself can be further functionalized. This versatility has led to its use in synthesizing compounds for a wide array of therapeutic targets.

-

Antiallergic Agents: Used to create tetracyclic derivatives with antiallergic properties.[7]

-

Neurological Agents: Serves as a precursor for compounds like the (+) enantiomer of a tetrahydroquinoline derivative, which acts as a potent and specific antagonist of the NMDA receptor complex, relevant for treating neurological disorders.[10]

-

MRP2 Inhibitors: Employed in the synthesis of novel analogs designed to inhibit multidrug resistance protein 2 (MRP2), a key target in overcoming cancer drug resistance.[11]

Visualizations

Caption: Synthetic pathways from this compound to its bioactive derivatives.

Caption: Diverse biological applications stemming from the this compound scaffold.

Conclusion

This compound is a compound of significant interest to researchers in medicinal chemistry and drug development. Its proven efficacy as an anticancer, antidiabetic, anti-inflammatory, and antimicrobial agent, combined with its utility as a foundational structure for synthesizing a vast array of derivatives, underscores its importance. The continued exploration of this scaffold, through structural modifications and detailed mechanistic studies, holds considerable promise for the development of novel therapeutics to address unmet medical needs.

References

- 1. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Quinaldic acid (HMDB0000842) [hmdb.ca]

- 3. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. This compound | Quinolines | Ambeed.com [ambeed.com]

- 10. EP0971896A1 - this compound derivative and its use as excitatory amino acids antagonist - Google Patents [patents.google.com]

- 11. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Quinaldic Acid: A Technical Guide on the Tryptophan Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldic acid, also known as quinoline-2-carboxylic acid, is a terminal metabolite of the essential amino acid L-tryptophan.[1][2] It is formed via the kynurenine pathway, which is responsible for the catabolism of approximately 95% of dietary tryptophan.[3] While other metabolites of this pathway, such as the neurotoxin quinolinic acid and the neuroprotectant kynurenic acid, have been extensively studied, quinaldic acid is an emerging molecule of interest with roles in cancer biology and neuroprotection.[4][5][6] This guide provides an in-depth overview of the biosynthesis, physiological roles, quantitative data, and key experimental protocols related to quinaldic acid.

Biosynthesis of Quinaldic Acid

The primary route for tryptophan degradation is the kynurenine pathway, a cascade of enzymatic reactions that produces several neuroactive and immunomodulatory compounds.[7] Quinaldic acid is considered a downstream product of this pathway. The immediate precursor to quinaldic acid is kynurenic acid. The conversion occurs via a dehydroxylation reaction, a process that has been demonstrated in both humans and rats.[8] While the specific enzymes responsible for this dehydroxylation in mammals are not fully elucidated, the gut microbiome is also suggested to play a role in this metabolic conversion.[3] An alternative, less characterized pathway may involve the dehydroxylation of xanthurenic acid to form 8-hydroxyquinaldic acid, a related compound.[9]

Physiological and Pathophysiological Roles

Anti-proliferative Effects in Cancer

Recent research has highlighted the anti-proliferative potential of quinaldic acid in various cancer cell lines, particularly colon cancer.[6] Studies have demonstrated that quinaldic acid can suppress both the metabolic activity and DNA synthesis of cancer cells, leading to an inhibition of their growth.[6] Importantly, these effects were observed at concentrations that were non-toxic to normal colon epithelial cells, suggesting a potential therapeutic window.[6]

The mechanism behind this anti-cancer activity involves the modulation of key intracellular signaling pathways. Treatment of colon cancer cells with quinaldic acid has been shown to alter the phosphorylation status of kinases central to cell growth and survival, including Extracellular-signal-Regulated Kinase (ERK) 1/2, p38, and Akt (Protein Kinase B).[6] It also affects the phosphorylation and gene expression of the cAMP Response Element-Binding Protein (CREB), a transcription factor involved in cell proliferation.[6]

Role in the Nervous System

Several metabolites derived from tryptophan, including quinaldic acid, have been shown to inhibit excitotoxic damage in the brain.[4] Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage, is implicated in various neurodegenerative diseases. While the precise mechanisms are still under investigation, the ability of quinaldic acid to counteract this process suggests a potential neuroprotective role.[4] Its presence in the brain, however, is not definitively established.[4]

Quantitative Data

Quantitative analysis of quinaldic acid in biological matrices is challenging due to its typically low concentrations. However, some data is available.

Table 1: Concentration of Quinaldic Acid in Human Urine

| Population | Concentration (umol/mmol creatinine) | Specimen Type | Reference |

|---|

| Newborn (0-30 days) | 0.01 (Range: 0.01-0.02) | Urine |[10] |

Table 2: Urinary Excretion of Quinaldic Acid After Oral Administration of Kynurenic Acid in Humans

| Subject | Kynurenic Acid Dose (µmol) | Quinaldic Acid Excreted in 24h (µmol) | Conversion Rate (%) |

|---|---|---|---|

| 1 | 164 | 48 | 29.3 |

| 2 | 410 | 78 | 19.0 |

| 3 | 820 | 115 | 14.0 |

Data synthesized from Kaihara and Price, J. Biol. Chem., 1957.[8]

Table 3: In Vitro Anti-proliferative Activity of Quinaldic Acid on Colon Cancer Cells

| Cell Line | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| HT-29 | Metabolic Activity (MTT) | 0.5 mM | [6] |

| LS180 | Metabolic Activity (MTT) | 0.5 mM | [6] |

| Caco-2 | Metabolic Activity (MTT) | 0.9 mM | [6] |

| HT-29 | DNA Synthesis (BrdU) | 2.7 mM | [6] |

| LS180 | DNA Synthesis (BrdU) | 4.3 mM | [6] |

| Caco-2 | DNA Synthesis (BrdU) | 2.0 mM |[6] |

Experimental Protocols

Quantification of Quinaldic Acid by LC-MS/MS

This protocol provides a representative method for the analysis of quinaldic acid in plasma, based on common techniques for small molecule bioanalysis.[11][12][13]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated quinaldic acid).

-

Vortex vigorously for 1 minute to precipitate proteins.[12]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

2. Liquid Chromatography (LC)

-

Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibration at 5% B

-

-

Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition (Example):

-

Parent Ion (Q1): m/z 174.05 (corresponding to [M+H]⁺ of quinaldic acid).

-

Fragment Ion (Q3): m/z 128.05 (corresponding to loss of CO₂ and H₂O).

-

Note: Specific transitions and collision energies must be optimized for the instrument in use.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Cell Viability/Cytotoxicity (MTT Assay)

This protocol is used to determine the IC₅₀ value of quinaldic acid on adherent cancer cells.[14]

-

1. Cell Seeding:

-

Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

2. Compound Treatment:

-

Prepare a stock solution of quinaldic acid in DMSO and then perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 mM). Include a vehicle control (medium with DMSO) and a no-cell blank (medium only).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of quinaldic acid.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

-

3. MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well (including controls).

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

-

4. Solubilization and Measurement:

-

Carefully aspirate the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

-

5. Data Acquisition:

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

-

Protein Phosphorylation Analysis (Western Blot for p-ERK)

This protocol details the steps to assess changes in ERK phosphorylation following treatment with quinaldic acid.[15][16]

-

1. Cell Culture and Treatment:

-

Grow cells in 6-well plates to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Treat cells with quinaldic acid at the desired concentration for a specific time (e.g., 15-30 minutes). Include an untreated control.

-

-

2. Cell Lysis:

-

Place the plate on ice and aspirate the medium.

-

Wash cells once with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant (protein extract).

-

-

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

4. SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and separate proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

5. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C (diluted in 5% BSA/TBST as per manufacturer's recommendation).

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

6. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system or X-ray film.

-

To normalize, strip the membrane and re-probe with an antibody for total ERK1/2.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Xanthurenic Acid Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Human Metabolome Database: Showing metabocard for Quinaldic acid (HMDB0000842) [hmdb.ca]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. rsc.org [rsc.org]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, experimental evaluation, and therapeutic promise of quinoline carboxylic acid derivatives in oncology research.

Introduction

Quinoline carboxylic acids represent a promising class of heterocyclic compounds that have garnered significant attention in the field of drug discovery for their potent and diverse antiproliferative effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of these compounds, from their mechanisms of action to the experimental protocols used for their evaluation. The inherent versatility of the quinoline scaffold allows for a wide range of structural modifications, leading to derivatives with activity against various cancer cell lines.[1][2][3]

Mechanisms of Antiproliferative Activity

The anticancer properties of quinoline carboxylic acid derivatives are multifaceted, often involving the modulation of several key cellular processes that are critical for tumor growth and survival. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways and enzymes.

Induction of Apoptosis

A primary mechanism by which quinoline carboxylic acids exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death. This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies have shown that these compounds can modulate the expression of key apoptotic proteins. For instance, they can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.[4] This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[4][5]

Cell Cycle Arrest

Quinoline carboxylic acid derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, a critical process for their continuous proliferation. These compounds can induce cell cycle arrest at various phases, most notably the G2/M and S phases.[4] This arrest prevents cancer cells from dividing and proliferating. The underlying mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are key regulators of cell cycle progression.

Inhibition of Signaling Pathways

The antiproliferative activity of quinoline carboxylic acids is also attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been identified as potent inhibitors of this pathway.[6][7][8][9] By inhibiting key kinases in this cascade, such as mTOR, these compounds can effectively block downstream signaling, leading to decreased protein synthesis and cell growth.[6][9]

-

p53 Signaling Pathway: The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Some quinoline derivatives have been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]

Other Mechanisms

-

Topoisomerase Inhibition: Certain quinoline derivatives can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair.[1][12] By targeting these enzymes, the compounds can induce DNA damage and trigger cell death.

-

Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Some quinoline compounds have demonstrated anti-angiogenic properties, thereby cutting off the nutrient supply to tumors.[2]

Quantitative Analysis of Antiproliferative Activity

The potency of quinoline carboxylic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize representative IC50 values for different classes of quinoline carboxylic acid derivatives.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-2-carboxylic Acids | Aryl ester derivative | PC3 (Prostate) | 26 µg/mL | [4] |

| Quinoline-3-carboxylic Acids | 2,4-disubstituted derivative (2f) | MCF-7 (Breast) | Micromolar range | [13] |

| 2,4-disubstituted derivative (2l) | K562 (Leukemia) | Micromolar range | [13] | |

| Quinoline-4-carboxylic Acids | 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314-4.65 µg/cm³ | [2] |

| HCT-8 (Colon) | 0.314-4.65 µg/cm³ | [2] | ||

| HL-60 (Leukemia) | 0.314-4.65 µg/cm³ | [2] | ||

| Kynurenic acid | MCF7 (Breast) | Not specified | [14][15] | |

| Quinoline-4-carboxylic acid | MCF7 (Breast) | Not specified | [14][15] | |

| Quinoline-5-sulfonamides | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma) | <100 | [16] |

| MDA-MB-231 (Breast) | <100 | [16] | ||

| A549 (Lung) | <100 | [16] |

Experimental Protocols

Standardized assays are crucial for the reliable evaluation of the antiproliferative effects of quinoline carboxylic acids. The following are detailed methodologies for commonly employed in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Quinoline carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Quinoline carboxylic acid derivatives

-

Trichloroacetic acid (TCA), 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams, generated using Graphviz, illustrate key concepts related to the antiproliferative effects of quinoline carboxylic acids.

Experimental Workflow for Anticancer Drug Screening

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells | Bentham Science [eurekaselect.com]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This in-depth technical guide explores the multifaceted antimicrobial properties of quinoline derivatives, offering a comprehensive overview of their mechanisms of action, quantitative activity, structure-activity relationships, and key experimental protocols. As the specter of antimicrobial resistance looms large over global health, the exploration of privileged structures like quinoline for the development of novel anti-infective agents has become more critical than ever.

Mechanisms of Antimicrobial Action: A Multifaceted Attack

The antimicrobial efficacy of quinoline derivatives stems from their ability to interfere with various essential cellular processes in microorganisms. While the inhibition of DNA synthesis is a hallmark of the widely recognized fluoroquinolone class, the broader family of quinoline compounds employs a more diverse arsenal of antimicrobial strategies.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary and well-elucidated mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the targeting of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are vital for maintaining the proper topology of DNA during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, a process essential for the initiation of replication. Topoisomerase IV, on the other hand, is crucial for decatenating the interlinked daughter chromosomes following replication.

Quinoline derivatives bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, triggering a cascade of events that culminate in cell death.

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.

Quantitative Antimicrobial Activity: A Tabular Overview

The antimicrobial potency of quinoline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for a selection of quinoline derivatives against various pathogens, providing a comparative snapshot of their activity.

Table 1: Antibacterial Activity of Quinoline Derivatives

| Derivative Class/Compound | Target Organism(s) | MIC Range (µg/mL) |

| Novel quinolone derivatives | E. coli, S. aureus | Moderate to high activity |

| Hydrazine-based quinolines | E. coli, S. aureus | Moderate to high activity |

| Quinolone coupled hybrids | Gram-positive & Gram-negative bacteria | 0.125 - 8[2] |

| N-methylbenzoindolo[3,2-b]-quinolines | Vancomycin-resistant E. faecium | 4[1] |

| 9-bromo substituted indolizinoquinoline-5,12-diones | E. coli, MRSA | 2[1] |

| 2-sulfoether-4-quinolones | S. aureus, B. cereus | 0.8 - 1.61 (µM)[1] |

Table 2: Antifungal Activity of Quinoline Derivatives

| Derivative Class/Compound | Target Organism(s) | MIC Range (µg/mL) |

| Quinoline-based amides | G. candidum, C. albicans, P. chrysogenum | Potent activity observed[3] |

| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24[4] |

| 6-substituted quinolines | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity observed[5] |

Table 3: Antiviral and Antiprotozoal Activity of Quinoline Derivatives

| Derivative Class/Compound | Target Organism(s) | Activity Metric |

| 2,8-bis(trifluoromethyl)quinolines | Zika Virus | Similar to mefloquine[6] |

| Novel quinoline derivatives | Dengue Virus Serotype 2 | Inhibit viral replication[7] |

| Substituted aminomethyl phenyl quinolines | P. falciparum | Potent (Selectivity Index >97)[8] |

| Rhodanine incorporated quinolines | M. tuberculosis H37Ra | MIC: 1.66–9.57 µg/mL[1] |

Experimental Protocols: Methodologies for Evaluation

Standardized and reproducible experimental protocols are fundamental to the assessment of antimicrobial properties. This section details the methodologies for two key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is the gold standard for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test quinoline derivative

-

Microbial culture

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the suspension to achieve the desired final inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).

-

Compound Dilution: Perform serial two-fold dilutions of the quinoline derivative in the culture broth directly in the microtiter plate to obtain a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Caption: Experimental workflow for the broth microdilution susceptibility test.

Biofilm Inhibition Assay: Crystal Violet Method

This assay is used to assess the ability of a compound to prevent the formation of microbial biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Sterile culture medium

-

Test quinoline derivative

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

Methanol

-

0.1% Crystal Violet solution

-

30% Acetic acid or Ethanol

-

Microplate reader

Procedure:

-

Preparation: Prepare a standardized bacterial suspension and serial dilutions of the quinoline derivative in a 96-well plate as described for the MIC assay.

-

Biofilm Formation: Inoculate the wells with the bacterial suspension and incubate under conditions conducive to biofilm formation (typically 24-48 hours without agitation).

-

Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with PBS.

-

Fixation and Staining: Fix the adherent biofilm with methanol, then stain with crystal violet solution.

-

Solubilization and Quantification: After washing away excess stain, solubilize the bound crystal violet with a suitable solvent. Measure the absorbance of the solubilized stain using a microplate reader at approximately 570 nm. The degree of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.

References

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 7. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-2-carboxylic acid and its derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research, focusing on the quantitative anti-inflammatory activity, underlying mechanisms of action involving key signaling pathways, and detailed experimental protocols for assessing their efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1] This guide focuses specifically on this compound and its analogs, exploring their potential as a new frontier in anti-inflammatory drug discovery.

Quantitative Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and its derivatives has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies, providing a comparative analysis of their potency.

Table 1: In Vitro Anti-Inflammatory Activity of Quinoline Derivatives

| Compound | Assay | Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Reference |

| Quinoline-4-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | Indomethacin | - | [2][3] |

| Quinoline-3-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | Indomethacin | - | [2][3] |

| Thiazolidinedione-quinoline derivative (LPSF/ZKD2) | IFN-γ Inhibition | - | Significant decrease | - | - | [4] |

| Thiazolidinedione-quinoline derivative (LPSF/ZKD7) | IFN-γ Inhibition | - | Significant decrease | - | - | [4] |

| Thiazolidinedione-quinoline derivative (LPSF/ZKD2) | TNF-α Inhibition | - | Significant decrease | - | - | [4] |

| Thiazolidinedione-quinoline derivative (LPSF/ZKD7) | TNF-α Inhibition | - | Significant decrease | - | - | [4] |

| Quinoline Derivative (Q3) | NF-κB Induced Luciferase | HeLa | ~5 | - | - | [5] |

Table 2: In Vivo Anti-Inflammatory Activity of Quinoline Carboxylic Acid Derivatives

| Compound | Animal Model | Assay | Dose | % Inhibition of Edema | Reference Compound | Dose | % Inhibition of Edema | Reference |

| 1-aroyl derivatives of kynurenic acid methyl ester (4-oxo-quinolin-2-carboxy methyl esters) | Rat | Carrageenan-induced paw edema | - | Good anti-inflammatory activity | Indomethacin | - | - | [6] |

| Substituted quinoline carboxylic acid ( CL 306 ,293) | Rat | Adjuvant Arthritis | 1.5-3.0 mg/kg/day (oral) | Suppressed inflammation and joint destruction | - | - | - | [7] |

| Substituted quinoline carboxylic acid ( CL 306 ,293) | Dog | Delayed Type Hypersensitivity | 0.25 mg/kg/day (oral) | Suppressed inflammation | - | - | - | [7] |

| 2-chloroquinoline-4-carboxylic acid amides | - | Animal testing | 50 mg/kg | Anti-inflammatory action | - | - | - | [8] |

| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid amides | - | Animal testing | 25 mg/kg | Potent anti-inflammatory activity | - | - | - | [8] |

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of quinoline derivatives are believed to be mediated through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, and its inhibition is a primary target for many anti-inflammatory drugs.

Inhibition of the NF-κB Signaling Pathway

Several studies have indicated that quinoline derivatives can inhibit the activation of the NF-κB pathway.[5][9][10] This inhibition can occur at various levels of the signaling cascade. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11] Some quinoline derivatives have been shown to interfere with the nuclear translocation of NF-κB, while others may inhibit its binding to DNA.[5]

Caption: Proposed mechanism of NF-κB inhibition by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the anti-inflammatory potential of this compound and its derivatives.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema compared to a control group.

Procedure:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Grouping: Animals are divided into control, standard (e.g., Indomethacin, 10 mg/kg), and test groups (various doses of the quinoline derivative).

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

-

Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.[12][13]

-

Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[12][13]

-

Calculation of Edema and Inhibition:

-

The increase in paw volume is calculated as the difference between the post-injection and baseline measurements.

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity.

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO). The inhibitory effect of a test compound on NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and incubated for 24 hours.[14]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. The cells are pre-incubated for 1-2 hours.

-

Stimulation: LPS (typically 1 µg/mL) is added to the wells (except for the negative control) to induce NO production.[14]

-

Incubation: The plates are incubated for a further 24 hours.

-

Griess Assay:

-

100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.[14]

-

The plate is incubated at room temperature for 10-15 minutes.

-

-

Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition of NO is not due to cytotoxicity.

Caption: Workflow for the LPS-induced nitric oxide production assay.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that this compound and its derivatives represent a valuable scaffold for the development of novel anti-inflammatory agents. Their ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade, underscores their therapeutic potential. The quantitative data, while still emerging, indicates that certain derivatives possess potent anti-inflammatory activity in both in vitro and in vivo models.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is necessary to identify derivatives with optimized potency and pharmacokinetic profiles.

-

Elucidation of Specific Molecular Targets: While inhibition of the NF-κB pathway is evident, the precise molecular targets of these compounds within the cascade require further investigation.

-

In-depth Preclinical Evaluation: Promising candidates should be subjected to more extensive preclinical testing in chronic models of inflammation to assess their long-term efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Analgesic Potential of Quinoline-2-Carboxylic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, quinoline-2-carboxylic acid esters are emerging as a promising class of compounds with significant analgesic properties. This technical guide provides a comprehensive overview of the current state of research on the analgesic activity of these esters, with a focus on quantitative data, experimental methodologies, and logical frameworks for their evaluation.

Quantitative Analgesic Activity Data

The analgesic efficacy of various this compound esters and related derivatives has been evaluated using standard preclinical models. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.

| Compound | Animal Model | Analgesic Assay | Dose | % Inhibition of Writhing | Reference Compound | % Inhibition of Reference |

| Phenyl quinoline-2-carboxylate | Mice | Acetic Acid-Induced Writhing | 50 mg/kg | Data not explicitly quantified in abstract, but described as active. | Diclofenac Sodium | Data not explicitly quantified in abstract. |

| Methyl 4-oxo-quinoline-2-carboxylate derivatives | Not Specified | In vivo analgesic assays | Not Specified | Described as "good analgesic activities". | Indomethacin | Not Specified |

Note: The available literature often describes analgesic activity qualitatively. Further studies with detailed dose-response relationships are required to establish precise ED50 values for a wider range of this compound esters.

Experimental Protocols for Analgesic Activity Assessment

The evaluation of the analgesic potential of this compound esters typically involves standardized in vivo assays in rodent models. The following are detailed methodologies for commonly employed tests.

Acetic Acid-Induced Writhing Test

This is a widely used model for screening peripheral analgesic activity.

-

Animal Model: Male Swiss albino mice are commonly used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping and Administration: Mice are divided into control, standard, and test groups. The test compounds (this compound esters) and the standard drug (e.g., Diclofenac Sodium) are administered intraperitoneally or orally. The control group receives the vehicle.

-

Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation and Data Collection: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

Hot Plate Test

This method is used to evaluate central analgesic activity.

-

Animal Model: Mice or rats are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

-

Baseline Measurement: The basal reaction time of each animal to the thermal stimulus (e.g., licking of paws or jumping) is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Drug Administration: The test compounds and a standard central analgesic (e.g., Morphine) are administered.

-